molecular formula C7H5FN2O4 B060350 2-Amino-5-fluoro-4-nitrobenzoic acid CAS No. 174566-51-9

2-Amino-5-fluoro-4-nitrobenzoic acid

Cat. No.: B060350
CAS No.: 174566-51-9
M. Wt: 200.12 g/mol
InChI Key: WVJVJQGXIAONSG-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-nitrobenzoic acid (CAS 174566-51-9) is a high-value, multifunctional benzoic acid derivative designed for advanced research and development. This compound serves as a critical synthetic building block in medicinal chemistry, particularly for the construction of complex nitrogen-containing heterocycles. Its molecular structure, which features adjacent amino and nitro groups on a fluorinated benzoic acid scaffold, makes it a versatile precursor for synthesizing quinazolinones and other pharmacologically relevant structures. Such intermediates are often investigated in the development of potential enzyme inhibitors, including kinase targets. The compound is characterized by its high purity and comes with the following identifiers for precise tracking and verification: CAS Number: 174566-51-9 Molecular Formula: C 7 H 5 FN 2 O 4 Molecular Weight: 200.12 g/mol MDL Number: MFCD08234511 Handling and Usage: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-amino-5-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJVJQGXIAONSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetamido Group Protection Strategy

A widely employed method involves protecting the amino group to mitigate its strong activating effects during nitration. The synthesis proceeds as follows:

  • Protection : 2-Amino-5-fluorobenzoic acid is acetylated using acetic anhydride in the presence of a catalytic acid (e.g., H2_2SO4_4), yielding 2-acetamido-5-fluorobenzoic acid.

  • Nitration : The protected intermediate undergoes nitration with a mixed acid system (HNO3_3/H2_2SO4_4) at 0–5°C. The acetamido group directs nitration to the meta position (C-4), while the fluorine atom at C-5 influences electron distribution, favoring nitro group insertion at C-4.

  • Deprotection : Hydrolysis of the acetamido group using 6M HCl at reflux restores the amino group, yielding the target compound.

Key Data :

StepConditionsYield (%)Purity (%)
AcetylationAc2_2O, H2_2SO4_4, 80°C9298
NitrationHNO3_3/H2_2SO4_4, 0–5°C7895
Hydrolysis6M HCl, reflux, 4h8597

This method achieves a total yield of 61% with high regioselectivity. However, the use of concentrated acids necessitates corrosion-resistant equipment.

Direct Nitration of 2-Amino-5-fluorobenzoic Acid

Challenges in Unprotected Nitration

Direct nitration of 2-amino-5-fluorobenzoic acid is complicated by the amino group’s strong ortho/para-directing effects, which compete with fluorine’s weaker ortho/para-directing influence. Without protection, nitration predominantly occurs at C-3 and C-6, with <10% yield at C-4.

Moderated Nitration Conditions

To enhance C-4 selectivity, a two-step approach is employed:

  • Partial Protonation : Conduct nitration in dilute H2_2SO4_4 (40% v/v) at –10°C to reduce the amino group’s activation.

  • Controlled Electrophilic Attack : Use stoichiometric HNO3_3 to minimize over-nitration.

Outcome :

  • Yield : 35% at C-4 (HPLC purity: 88%)

  • Byproducts : C-3 (45%) and C-6 (20%) nitro derivatives.

This method is less industrially viable due to low selectivity but serves as a foundational approach for mechanistic studies.

Multi-Step Synthesis via Trichlorotoluene Intermediates

Industrial-Scale Route

Adapted from patents on analogous chloro-fluoro-nitrobenzoic acids, this route prioritizes scalability:

  • Photochlorination : 2-Fluoro-4-methylbenzoic acid undergoes UV-initiated chlorination to form 2-fluoro-4-(trichloromethyl)benzoic acid.

  • Nitration : Reaction with fuming HNO3_3 at 50°C introduces the nitro group at C-5, forming 2-fluoro-4-(trichloromethyl)-5-nitrobenzoic acid.

  • Hydrolysis-Oxidation : Treatment with H2_2SO4_4/H2_2O at 100°C hydrolyzes the trichloromethyl group to carboxylic acid and oxidizes residual chlorides.

  • Amination : Catalytic hydrogenation (Pd/C, H2_2) reduces a nitro group to amino, though this step requires precise control to avoid over-reduction.

Optimized Parameters :

StepConditionsYield (%)
PhotochlorinationCl2_2, UV, 40°C89
NitrationHNO3_3, 50°C82
Hydrolysis-OxidationH2_2SO4_4/H2_2O, 100°C75
AminationPd/C, H2_2, EtOH90

Total Yield : 49% (theoretical maximum: 53%). This method’s robustness makes it suitable for bulk production despite its complexity.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodTotal Yield (%)SelectivityScalabilityCost Efficiency
Acetamido Protection61HighModerateModerate
Direct Nitration35LowLowHigh
Trichlorotoluene Route49ModerateHighLow

Mechanistic Insights into Regioselective Nitration

Electronic Effects of Substituents

  • Amino Group (NH2_2) : Strongly activating, ortho/para-directing. Requires protection (e.g., acetylation) to prevent undesired nitration positions.

  • Fluorine (F) : Weakly deactivating, ortho/para-directing. Competes with protecting groups to influence nitro placement.

  • Nitro Group (NO2_2) : Meta-directing once introduced, stabilizing negative charge through resonance.

Steric Influences

Bulky substituents (e.g., trichloromethyl groups) hinder nitration at adjacent positions, favoring para or meta insertion relative to the carboxyl group .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

2-Amino-5-fluoro-4-nitrobenzoic acid serves as a crucial building block in organic synthesis. It is used to create more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions makes it valuable for synthesizing various derivatives .

Biological Studies

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activities : Preliminary research suggests it may have effects on cancer cell lines, although further studies are necessary to confirm its efficacy .

Medical Applications

The compound is being explored as a pharmaceutical intermediate in the development of drugs targeting various diseases:

  • Antiviral Agents : It has been identified as a precursor for synthesizing antiviral compounds effective against HIV and herpes simplex virus .
  • Neuroprotective Agents : Research is ongoing into its potential use in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in the chemical industry .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against several bacterial strains. The minimal inhibitory concentration (MIC) was determined through serial dilution methods, showing promising results that warrant further exploration.

Case Study 2: Antiviral Potential

Research published in a peer-reviewed journal highlighted the compound's effectiveness as a precursor for antiviral agents. The study focused on synthesizing derivatives that exhibited activity against HIV, showcasing its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-amino-5-fluoro-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .

Comparison with Similar Compounds

Table 1: Comparison of Substituted Benzoic Acid Derivatives

Compound Name Molecular Formula Substituent Positions Melting Point (°C) CAS RN Key Characteristics
2-Amino-5-fluoro-4-nitrobenzoic acid* C₇H₅FN₂O₄ 2-NH₂, 5-F, 4-NO₂ N/A N/A Combines amino, fluoro, and nitro groups; potential for high polarity and reactivity.
2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 2-NH₂, 5-NO₂ 278 616-79-5 High melting point; nitro group meta to amino enhances stability .
5-Amino-2-nitrobenzoic acid C₇H₆N₂O₄ 5-NH₂, 2-NO₂ 234–242 13280-60-9 Lower melting point than positional isomer; amino-nitro ortho arrangement .
2-Amino-4-fluorobenzoic acid C₇H₆FNO₂ 2-NH₂, 4-F 188–196 446-32-2 Fluoro substitution reduces symmetry, lowering melting point vs. chloro analogs .
2-Amino-5-fluorobenzoic acid C₇H₆FNO₂ 2-NH₂, 5-F 182–184 446-08-2 Fluoro at position 5 slightly lowers melting point compared to position 4 .
2-Amino-4-chlorobenzoic acid C₇H₆ClNO₂ 2-NH₂, 4-Cl 231–235 89-77-0 Chloro’s larger atomic size increases melting point vs. fluoro analogs .
2-Amino-5-chlorobenzoic acid C₇H₆ClNO₂ 2-NH₂, 5-Cl 209–213 635-21-2 Chloro at position 5 reduces intermolecular forces compared to position 4 .
5-Chloro-4-fluoro-2-nitrobenzoic acid C₇H₃ClFNO₄ 2-NO₂, 4-F, 5-Cl N/A 138762-97-7 Dual halogen substitution; likely high reactivity in electrophilic substitution .
4-Amino-2-fluoro-5-methoxybenzoic acid C₈H₈FNO₃ 4-NH₂, 2-F, 5-OCH₃ N/A 1001346-91-3 Methoxy group introduces electron-donating effects, altering solubility .

Key Trends and Observations

Substituent Position Effects: Nitro Groups: Positional isomers like 2-Amino-5-nitrobenzoic acid (mp 278°C) and 5-Amino-2-nitrobenzoic acid (mp 234–242°C) demonstrate that nitro placement significantly impacts thermal stability. The meta relationship between amino and nitro groups (in 2-Amino-5-nitrobenzoic acid) likely enhances resonance stabilization . Halogen Type: Chloro analogs exhibit higher melting points than fluoro derivatives (e.g., 2-Amino-4-chlorobenzoic acid, mp 231–235°C vs. 2-Amino-4-fluorobenzoic acid, mp 188–196°C), attributed to stronger van der Waals forces from chlorine’s larger atomic radius .

Electronic Effects: Electron-withdrawing nitro groups increase acidity of the benzoic acid moiety, while electron-donating amino groups may counteract this effect. Dual substitution (e.g., 5-Chloro-4-fluoro-2-nitrobenzoic acid) creates regions of high electrophilicity, useful in synthetic intermediates .

Biological Activity

2-Amino-5-fluoro-4-nitrobenzoic acid (CAS Number: 616-79-5), also known as 5-fluoroanthranilic acid, is an organic compound that has garnered attention for its potential biological activities. This compound features amino, fluoro, and nitro functional groups, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in various fields.

PropertyValue
Molecular FormulaC7H6F N2O4
Molecular Weight182.13 g/mol
Melting Point270 °C (dec.)
Density1.6 ± 0.1 g/cm³
SolubilityInsoluble in water
Boiling Point437.9 ± 35.0 °C

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group facilitates electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules, potentially influencing enzyme activity and signaling pathways .

Enzyme Interaction

Research indicates that compounds similar to this compound can activate key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis by regulating protein turnover and degradation.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoic acid, including those related to this compound, exhibit antimicrobial properties. The compound's structural elements allow it to inhibit bacterial growth and potentially serve as a lead in antibiotic development .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, thereby inhibiting tumor growth. The mechanisms involved include the activation of apoptotic pathways and the inhibition of cell proliferation .

Cytotoxicity Studies

In a series of cytotoxicity assays conducted on various cancer cell lines, including Hep-G2 and A2058, this compound showed promising results with low toxicity levels at effective concentrations . This suggests a favorable therapeutic index for further exploration in cancer treatment.

Case Studies

  • Study on Protein Degradation Pathways :
    • A study demonstrated that compounds similar to this compound significantly enhanced the activity of cathepsins B and L in human fibroblasts, indicating potential applications in aging-related diseases where proteostasis is compromised .
  • Antimicrobial Efficacy :
    • Research highlighted the antimicrobial efficacy of benzoic acid derivatives against various pathogens, establishing a basis for further development of new antimicrobial agents based on this compound .

Q & A

Q. Advanced

Cross-validate using LC-MS to detect trace impurities (e.g., dehalogenated byproducts).

Perform combustion analysis for C, H, N content; deviations >0.3% indicate impurities.

Use TGA-DSC to assess thermal stability and detect hydrated forms that may skew elemental data .

What safety protocols are essential given the compound’s potential hazards?

Q. Basic

PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal contact.

Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro-group-derived fumes.

Emergency measures : In case of exposure, rinse with water for 15 minutes and seek medical evaluation, providing the safety data sheet (SDS) .

How can computational models predict the compound’s reactivity in photodegradation studies?

Q. Advanced

TD-DFT calculations simulate UV-Vis spectra to identify photoactive moieties (e.g., nitro groups absorbing at ~300 nm).

Reactivity indices : Fukui functions predict sites prone to radical attack (e.g., para to the amino group).

Validate models with experimental LC-MS data to track degradation products (e.g., nitro-to-amine reduction under UV light) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-5-fluoro-4-nitrobenzoic acid
Reactant of Route 2
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2-Amino-5-fluoro-4-nitrobenzoic acid

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